Picrasidine S

Vue d'ensemble

Applications De Recherche Scientifique

Cancer Treatment: Apoptosis Induction

Picrasidine S: has been studied for its potential in inducing apoptosis in cancer cells. Research suggests that it can trigger cell death in nasopharyngeal carcinoma cells by affecting the ERK and Akt signaling pathways . This could make it a valuable compound in the development of cancer therapies targeting these pathways.

Anti-Inflammatory Applications

The anti-inflammatory properties of Picrasidine S are notable, particularly in traditional medicine. It has been used to treat conditions like fever and dysentery, and modern research is exploring its effectiveness against inflammation at a molecular level .

Neuroprotective Effects

In the realm of neurology, Picrasidine S is being investigated for its neuroprotective effects. This includes potential applications in treating neurodegenerative diseases or protecting neural tissue from damage due to various causes .

Antimicrobial Activity

Picrasidine S: has shown promise as an antimicrobial agent. Studies have identified its activity against bacteria like Escherichia coli, which opens up possibilities for its use in treating infections or as a preservative in various products .

Osteoclastogenesis Inhibition

Research into bone diseases has revealed that Picrasidine S can suppress osteoclastogenesis, the process of bone resorption. This could lead to applications in treating or preventing osteoporosis and other bone-related conditions .

Environmental Science: Natural Product Synthesis

In environmental science, Picrasidine S is significant due to its natural occurrence and the interest in synthesizing it for various applications. Its synthesis could lead to more sustainable practices in material science and pharmaceuticals .

Material Science: Functionalization of Molecules

The compound’s role in material science involves the functionalization of molecules, which is crucial for creating new materials with specific propertiesPicrasidine S could contribute to advancements in this field through its unique chemical structure .

Molecular Biology: Metastasis Inhibition

Lastly, in molecular biology, Picrasidine S has been associated with the inhibition of metastasis in head and neck squamous cell carcinoma. This could have significant implications for cancer treatment, particularly in preventing the spread of tumors .

Mécanisme D'action

Target of Action

Picrasidine S, a natural compound, has been found to interact with several targets. The primary targets include vascular endothelial growth factor (VEGFA) , Toll-like receptor 4 (TLR4) , and Signal transducer and activator of transcription 3 (STAT3) . These targets play a crucial role in various biological processes, including inflammation and immune response .

Biochemical Pathways

Picrasidine S affects several biochemical pathways. It initiates the activation of the cGAS-IFN-I pathway , leading to an enhanced T cell response. Other affected pathways include the NF-κB signaling pathway and the MAPK signaling pathway . These pathways are closely related to inflammation and immune response .

Pharmacokinetics

It is generally accepted that a molecule’s drug-likeness, which includes its adme properties, is an important factor in determining its potential as a therapeutic agent .

Result of Action

The action of Picrasidine S results in significant molecular and cellular effects. It enhances both humoral and cellular immune responses . Specifically, Picrasidine S vaccination notably increases the population of CD8+ central memory-like cells and boosts the CD8+ T cell-mediated anti-tumor immune response .

Propriétés

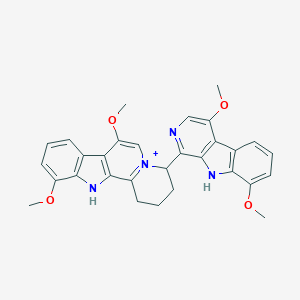

IUPAC Name |

4-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-7,11-dimethoxy-2,3,4,12-tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O4/c1-35-20-12-6-9-17-25-23(38-4)15-34-18(28(25)32-26(17)20)10-7-11-19(34)29-30-24(22(37-3)14-31-29)16-8-5-13-21(36-2)27(16)33-30/h5-6,8-9,12-15,19H,7,10-11H2,1-4H3,(H,31,33)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIAAGUQJJWYBK-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=[N+]4C=C(C6=C5NC7=C6C=CC=C7OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N4O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Picrasidine S | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was Picrasidine S identified as a potential p38α inhibitor?

A1: Picrasidine S was discovered through a multi-step process involving machine learning and experimental validation. Researchers first trained machine learning models to recognize potential p38α inhibitors from a library of natural products. [] This virtual screening approach helped narrow down promising candidates from a vast pool of compounds. Picrasidine S emerged as a potential hit and was subsequently tested in vitro, confirming its ability to inhibit p38α with an IC50 of 34.14 μM. [] This research highlights the power of combining computational methods with experimental validation for drug discovery from natural sources.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

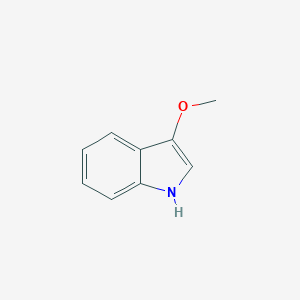

![2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B178149.png)